molecular formula C17H17N5O B5967688 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B5967688
M. Wt: 307.35 g/mol
InChI Key: BJWSOGMHXWAREU-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound featuring a butanamide core scaffold substituted with a phenyl group and a tetrazole-bearing anilide. The 1H-tetrazole moiety is a privileged structure in medicinal chemistry and drug discovery, known to act as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic properties . Compounds containing tetrazole and amide functional groups are frequently investigated as key intermediates or target molecules in the development of bioactive substances, particularly for central nervous system (CNS) targets . Researchers utilize this chemical in exploratory studies, including as a building block for creating chemical libraries, in structure-activity relationship (SAR) investigations, and for probing interactions with biological targets. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is designated "For Research Use Only" and is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-N-[4-(tetrazol-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(8-4-7-14-5-2-1-3-6-14)19-15-9-11-16(12-10-15)22-13-18-20-21-22/h1-3,5-6,9-13H,4,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWSOGMHXWAREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Strategies and Methodologies for 4 Phenyl N 4 1h Tetrazol 1 Yl Phenyl Butanamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

The synthetic strategy for 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is best devised through a retrosynthetic approach, which involves breaking the target molecule into simpler, commercially available, or easily synthesizable precursors. The two most logical points for disconnection are the amide bond and the linkages forming the tetrazole ring.

Primary Disconnection: The Amide Bond

The most straightforward disconnection is at the amide C-N bond. This bond is reliably formed in the forward synthesis via amidation reactions. This disconnection simplifies the target molecule into two key intermediates:

4-phenylbutanoic acid : A readily available carboxylic acid.

4-(1H-tetrazol-1-yl)aniline : A more complex aromatic amine that represents the primary synthetic challenge.

Secondary Disconnection: The Tetrazole Moiety

The synthesis of the 4-(1H-tetrazol-1-yl)aniline intermediate requires careful planning to ensure the correct N-1 substitution pattern on the tetrazole ring. Retrosynthetic analysis of this intermediate points to several viable synthetic routes:

Route A: Cyclization from an Aniline (B41778) Precursor : This approach involves forming the tetrazole ring directly onto a pre-existing aniline derivative. A highly effective method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine, such as 4-nitroaniline (B120555), with triethyl orthoformate and an azide (B81097) source (e.g., sodium azide). organic-chemistry.orgnih.gov The nitro group can then be reduced to the required amine functionality of the intermediate.

Route B: Multicomponent Reaction Approach : The Ugi-tetrazole reaction, a powerful multicomponent reaction, can construct the 1-substituted tetrazole ring in a single step from an isocyanide, an aldehyde or ketone, an amine, and an azide source. acs.org For the synthesis of 4-(1H-tetrazol-1-yl)aniline, this could involve reacting 4-nitrophenyl isocyanide, ammonia, formaldehyde, and trimethylsilyl (B98337) azide, followed by reduction of the nitro group.

This analysis establishes a modular synthetic plan where the two primary fragments are synthesized independently and then coupled in a final amidation step.

Formation of the Butanamide Backbone: Classical and Modern Amidation Approaches

The formation of the amide bond between 4-phenylbutanoic acid and 4-(1H-tetrazol-1-yl)aniline is a critical step in the total synthesis. This transformation can be achieved through various amidation protocols, ranging from classical methods to more modern, efficient coupling systems.

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of reagent can significantly impact yield, purity, and reaction conditions.

Acyl Chloride Method : A classical approach involves converting 4-phenylbutanoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-phenylbutanoyl chloride reacts readily with 4-(1H-tetrazol-1-yl)aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Carbodiimide-Mediated Coupling : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.

Phosphonium (B103445) and Uronium Salt Reagents : Modern coupling reagents include phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP, and uronium/aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. These reagents offer high efficiency, fast reaction times, and mild conditions, making them suitable for complex substrates. whiterose.ac.uk

The following table summarizes common amidation coupling reagents and their typical reaction conditions.

Coupling Reagent/MethodAdditive(s)Typical Solvent(s)BaseAdvantages
Acyl Chloride NoneDCM, THF, ToluenePyridine, TEAHigh reactivity, low cost
EDC HOBt, NHSDCM, DMFDIPEA, TEAMild conditions, water-soluble byproduct
DCC HOBt, DMAPDCM, THFNone/DIPEAEffective, inexpensive
HATU NoneDMF, NMPDIPEA, CollidineHigh efficiency, fast, low racemization
T3P® NoneEthyl Acetate, MeCNPyridine, TEAHigh yields, clean reaction, broad compatibility

DCM: Dichloromethane; THF: Tetrahydrofuran; DMF: Dimethylformamide; TEA: Triethylamine; DIPEA: N,N-Diisopropylethylamine; NMP: N-Methyl-2-pyrrolidone.

A potential challenge in the amidation step is the presence of multiple nitrogen atoms in the 4-(1H-tetrazol-1-yl)aniline intermediate. Besides the target primary amino group on the phenyl ring, the tetrazole ring itself contains four nitrogen atoms. However, the reaction is highly chemoselective for the exocyclic aniline nitrogen.

The lone pairs on the tetrazole nitrogens are part of the aromatic π-system, which significantly reduces their nucleophilicity compared to the exocyclic primary amino group. The lone pair of the aniline nitrogen is more localized and available for nucleophilic attack on the activated carboxylic acid. Under standard amidation conditions, acylation occurs exclusively at the aniline nitrogen, ensuring high regioselectivity without the need for protecting groups on the tetrazole moiety.

Regioselective Synthesis of the 1H-Tetrazol-1-yl Moiety

The synthesis of 1-substituted tetrazoles can be challenging due to the potential formation of the isomeric 2-substituted product. Therefore, methods that offer high regiocontrol are essential for an efficient synthesis of the 4-(1H-tetrazol-1-yl)aniline intermediate.

The [3+2] cycloaddition between a nitrile and an azide is the most fundamental method for forming the tetrazole ring. researchgate.netacs.org This reaction is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance.

However, the standard cycloaddition of an azide ion (e.g., from sodium azide) to an organic nitrile (like 4-aminobenzonitrile) typically yields the 5-substituted 1H-tetrazole, where the substituent is attached to the carbon atom of the ring. nih.govthieme-connect.com

To achieve the desired 1-substituted pattern via a cycloaddition strategy, the connectivity of the reactants must be altered. One such approach is the reaction between an organic isocyanide and hydrazoic acid (HN₃) or a surrogate like trimethylsilyl azide (TMSN₃). nih.gov In this case, starting with 4-nitrophenyl isocyanide and TMSN₃ would yield 1-(4-nitrophenyl)-1H-tetrazole, which can then be reduced to the target aniline. This variant provides excellent regioselectivity for the N-1 isomer.

Several other methodologies have been developed that provide reliable and regioselective access to 1-substituted tetrazoles, avoiding the limitations of the direct nitrile-azide cycloaddition.

Reaction of Amines with Triethyl Orthoformate and Azide : This is a powerful one-pot method for converting primary amines directly into 1-substituted tetrazoles. organic-chemistry.orgrsc.org The reaction of 4-nitroaniline with triethyl orthoformate and sodium azide, often in the presence of a catalyst like ytterbium(III) triflate (Yb(OTf)₃) or acetic acid, proceeds through an intermediate imidate, which then undergoes cyclization to afford 1-(4-nitrophenyl)-1H-tetrazole with high regioselectivity. organic-chemistry.org Subsequent reduction of the nitro group provides the key aniline intermediate.

Synthesis from Amides : Tetrazoles can be formed from amide precursors. For instance, N-substituted formamides can be converted into 1-substituted tetrazoles. A related approach involves activating a secondary amide with reagents like diphenyl phosphorazidate (DPPA), which serves as both an activator for the amide oxygen and an azide source, leading to the formation of 1,5-disubstituted tetrazoles. organic-chemistry.org

Multicomponent Reactions (MCRs) : As mentioned, the Ugi-tetrazole reaction is an MCR that combines an amine, an isocyanide, a carbonyl compound, and an azide source to produce 1,5-disubstituted tetrazoles. acs.org This method is particularly valuable for generating diverse libraries of analogues and ensures the substituent is placed at the N-1 position of the tetrazole ring.

The table below outlines these alternative synthetic methodologies for the regioselective synthesis of the 1-substituted tetrazole moiety.

Synthetic MethodKey Starting MaterialsKey ReagentsRegioselectivity
From Primary Amine 4-NitroanilineTriethyl orthoformate, NaN₃, Yb(OTf)₃High for N-1 isomer
Isocyanide Cycloaddition 4-Nitrophenyl isocyanideTrimethylsilyl azide (TMSN₃)High for N-1 isomer
Ugi-Tetrazole MCR 4-Nitrophenyl isocyanide, Ammonia, FormaldehydeTrimethylsilyl azide (TMSN₃)Exclusive N-1 substitution
From Imidoyl Chlorides N-(4-Nitrophenyl)formamidePCl₅, NaN₃High for N-1 isomer

These advanced methodologies provide a robust toolkit for the synthesis of this compound and its analogues, allowing for precise control over the assembly of its core structural features.

Introduction of the Phenyl Substituents

The introduction of the phenyl group in the 4-phenylbutanamide (B72729) portion of the molecule is a critical step that can be achieved through several established synthetic routes. These methods primarily involve forming a carbon-carbon bond between a benzene (B151609) ring and a four-carbon chain precursor.

While the target molecule contains an aryl-alkyl linkage, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are powerful tools for creating C-C bonds and can be adapted to synthesize key precursors. nih.govnih.gov

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide or triflate, offers a versatile route. nih.govyoutube.com For instance, a phenylboronic acid could be coupled with a halo-substituted four-carbon alkene, such as ethyl 4-bromobut-2-enoate. The resulting phenyl-substituted unsaturated ester can then be hydrogenated to yield the saturated 4-phenylbutanoate skeleton. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Coupling ReactionCatalyst/ReagentsKey TransformationAdvantages
Suzuki CouplingPd(PPh₃)₄, Base (e.g., Na₂CO₃, Cs₂CO₃)Coupling of Phenylboronic acid with a halo-butenoate derivative, followed by reduction.Mild conditions, high functional group tolerance, commercial availability of reagents. nih.govmdpi.com
Heck ReactionPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Coupling of an aryl halide (e.g., iodobenzene) with an alkene (e.g., ethyl 3-butenoate).Good for C(sp²)-C(sp²) bond formation; avoids organometallic reagents. nih.govnih.gov

The Heck reaction provides an alternative pathway, typically involving the coupling of an aryl halide with an alkene. nih.gov In a potential synthesis of the 4-phenylbutanoic acid precursor, a compound like iodobenzene (B50100) could be reacted with ethyl 3-butenoate in the presence of a palladium catalyst to form ethyl 4-phenyl-2-butenoate. Subsequent reduction of the double bond and hydrolysis of the ester would yield the desired carboxylic acid.

Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution method for forming aryl ketones, which can serve as direct precursors to the 4-phenylbutanoic acid side chain. sigmaaldrich.comorganic-chemistry.org This two-step approach is often used in industrial synthesis due to the low cost of the starting materials.

The reaction involves treating benzene with succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov This process forms 4-oxo-4-phenylbutanoic acid. The ketone group in this intermediate is then reduced to a methylene (B1212753) group to afford 4-phenylbutanoic acid. Standard reduction methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org

Reaction Scheme: Friedel-Crafts Acylation Route

Acylation: Benzene + Succinic Anhydride --(AlCl₃)--> 4-Oxo-4-phenylbutanoic acid

Reduction: 4-Oxo-4-phenylbutanoic acid --(e.g., Wolff-Kishner Reduction)--> 4-Phenylbutanoic acid

This strategy is highly efficient for producing the required carboxylic acid component in large quantities. nih.gov

Stereochemical Control and Asymmetric Synthesis Approaches

While this compound itself is achiral, the development of analogues with stereocenters, particularly on the butanamide backbone, is of significant interest. Asymmetric synthesis aims to control the formation of these stereocenters to produce enantiomerically pure compounds.

For analogues substituted at the α- or β-positions of the butanamide chain, chiral auxiliaries can be employed. The use of N-tert-butanesulfinamide, a versatile chiral amine reagent, is a well-established method for the asymmetric synthesis of chiral amines and their derivatives. dntb.gov.uanih.gov For example, a stereoselective decarboxylative Mannich reaction between a chiral N-tert-butanesulfinyl aldimine and a β-keto acid can produce β-amino ketones with high diastereoselectivity. dntb.gov.ua These intermediates could be further elaborated into chiral butanamide analogues.

Enzyme-catalyzed reactions offer another powerful approach. A one-pot enzyme cascade using a combination of enantio-complementary alcohol dehydrogenases (ADHs) and a transaminase (TA) has been used for the asymmetric synthesis of chiral amines from racemic alcohols. nih.gov For instance, racemic 4-phenyl-2-butanol (B1222856) can be converted into either (S)- or (R)-4-phenylbutan-2-amine with high enantiomeric excess. nih.gov This chiral amine could then be acylated to produce a chiral analogue of the target molecule.

Novel Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of novel catalysts and green principles to improve efficiency, reduce waste, and enhance safety. researchgate.net These principles are applicable to both the formation of the tetrazole ring and the amide bond in the target molecule.

The core synthesis of the tetrazole moiety is the [3+2] cycloaddition of an azide source with a nitrile (e.g., 4-aminobenzonitrile). tandfonline.comscielo.br While this reaction can be performed thermally, catalysis significantly improves reaction rates and allows for milder conditions. Novel catalytic systems include:

Nanocatalysts: Magnetic nanoparticles functionalized with catalytic species (e.g., copper, zinc, or cobalt complexes) have emerged as highly efficient, heterogeneous catalysts. rsc.org Their advantages include high surface area, easy separation from the reaction mixture using an external magnet, and excellent reusability. rsc.org

Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand has been shown to be the first homogeneous cobalt-based catalyst for this transformation, demonstrating excellent activity under mild conditions. acs.org

Amine Salts: Simple and inexpensive amine salts, such as pyridine hydrochloride, can effectively catalyze the reaction in solvents like DMF. tandfonline.com

Catalyst TypeExampleSolventKey Advantages
NanocatalystFe₃O₄-adenine-ZnPEGHigh yield (96%), short reaction time (80 min), reusable. rsc.org
Transition Metal ComplexCobalt(II) complexDMSOFirst homogeneous Co catalyst, near quantitative yields. acs.org
Inorganic SaltCuSO₄·5H₂ODMSOReadily available, environmentally friendly, short reaction times. scielo.br
Amine SaltPyridine hydrochlorideDMFMild conditions, good to excellent yields. tandfonline.com

For the amide bond formation, green approaches focus on avoiding stoichiometric and often wasteful coupling reagents. Microwave-assisted direct amidation of carboxylic acids and amines, sometimes with a catalyst like boric acid, provides a rapid and solvent-free or solvent-minimized alternative. researchgate.netmdpi.com

Scalable Synthesis and Process Optimization

Translating a laboratory synthesis to a large-scale industrial process requires careful optimization with a focus on safety, cost-effectiveness, and robustness. A major safety concern in tetrazole synthesis is the use of azides. Sodium azide can form highly explosive heavy metal azides and the potentially explosive and toxic hydrazoic acid (HN₃) under acidic conditions.

To mitigate these risks, continuous flow microreactors have been developed for tetrazole synthesis. mit.edu Pumping a solution of the nitrile and sodium azide through a heated, coiled tube allows for precise control over temperature, pressure, and reaction time. This technology minimizes the volume of the reaction mixture at any given moment, significantly reducing the hazards associated with potential thermal runaways or the accumulation of HN₃. This method has been shown to be highly efficient and scalable, capable of producing hundreds of grams of tetrazoles per day in a laboratory setting. mit.edu

Process optimization involves the systematic study of reaction parameters to maximize yield and purity while minimizing cost and cycle time. For the cycloaddition step, parameters such as the nitrile to azide ratio, catalyst loading, temperature, and solvent choice are critical. Optimization studies for cobalt-catalyzed tetrazole synthesis found that DMSO was the optimal solvent and a temperature of 110 °C with 1 mol% catalyst loading gave near-quantitative yields. acs.org For the final amide coupling step, optimization would focus on the choice of coupling agent or catalyst, solvent, and temperature to ensure complete conversion without degradation of the tetrazole ring. The development of a one-pot or telescopic process, where intermediates are not isolated, can further improve scalability by reducing workup steps and solvent usage. nih.gov

Iii. Elucidation of Structure Activity Relationships Sar and Rational Molecular Design

Impact of Butanamide Linker Modifications on Molecular Recognition

The butanamide linker in 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a critical determinant of its spatial orientation and flexibility, which in turn influences its binding affinity and selectivity. Modifications to this linker, such as altering its length, rigidity, or substituting the amide bond with bioisosteres, can have profound effects on the compound's activity.

The length of the alkyl chain in the butanamide linker is a key parameter. While excessively long or short linkers may diminish biological activity by creating spatial incongruity with the target binding site, an optimal length can facilitate ideal interactions. mdpi.com Shorter linkers can induce molecular rigidity, which may reduce the compound's ability to adapt to the binding pocket, whereas longer linkers might lead to a loss of structural coherence and entropic penalties upon binding. mdpi.com Studies on bivalent ligands have shown that linker length and flexibility significantly influence binding avidity and specificity. nih.gov For instance, in the context of PROteolysis TArgeting Chimeras (PROTACs), a significant correlation between the linker chain length and biological efficacy has been observed, with an optimal linker length leading to maximal target degradation. nih.govrsc.org This highlights the importance of a finely tuned linker length for optimal biological function.

Furthermore, the flexibility of the butanamide linker is crucial. A flexible linker allows the molecule to adopt various conformations, potentially enabling an induced-fit mechanism upon binding to its target. However, excessive flexibility can be detrimental due to the associated entropic cost of adopting a specific bioactive conformation. mdpi.com Introducing rigid elements, such as double bonds or cyclic structures, into the linker can constrain its conformational freedom, which can be advantageous if the rigid conformation aligns with the optimal binding pose.

Bioisosteric replacement of the amide bond within the butanamide linker is another important strategy in rational drug design. nih.govmagtech.com.cn Amide bonds can be susceptible to enzymatic cleavage, and their replacement with more stable bioisosteres can improve metabolic stability and pharmacokinetic profiles. nih.govdrughunter.com Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and tetrazoles, which can mimic the hydrogen bonding properties of the amide group. nih.govdrughunter.comnih.gov The choice of a suitable bioisostere is highly context-dependent and must consider factors such as synthetic accessibility and the specific electronic and steric requirements of the target binding site. nih.gov

A hypothetical exploration of butanamide linker modifications and their predicted impact on activity is presented in the table below.

Modification of Butanamide LinkerPredicted Impact on Molecular RecognitionRationale
Shortening the alkyl chain (e.g., propanamide)Potential decrease in binding affinityMay disrupt optimal positioning of the phenyl and tetrazolylphenyl moieties within the binding pocket. mdpi.com
Lengthening the alkyl chain (e.g., pentanamide)Potential decrease in binding affinityCould introduce steric clashes or lead to an unfavorable binding conformation due to increased flexibility. mdpi.com
Introducing a double bond (e.g., butenamide)May increase or decrease affinityIncreased rigidity could pre-organize the molecule into a bioactive conformation (enhancing affinity) or a non-bioactive one (decreasing affinity).
Bioisosteric replacement of the amide with a 1,2,3-triazolePotential for improved metabolic stability and maintained or altered affinityThe triazole can mimic the hydrogen bonding capacity of the amide while being more resistant to hydrolysis. nih.govnih.gov

Influence of Phenyl Ring Substitutions on Binding Affinity and Selectivity

The two phenyl rings in this compound offer significant opportunities for synthetic modification to modulate the compound's pharmacological profile. The nature, position, and number of substituents on these rings can influence binding affinity and selectivity through a combination of electronic and steric effects.

The electronic properties of substituents on the phenyl rings can alter the molecule's charge distribution and its ability to engage in electrostatic interactions, such as hydrogen bonds and halogen bonds, with the target. nih.gov Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) and electron-donating groups (e.g., -OCH₃, -CH₃) can have markedly different effects on binding affinity depending on the electronic environment of the binding pocket.

The position of the substituent (ortho, meta, or para) is also critical. A substituent at a particular position might introduce a favorable interaction with a specific residue in the binding site, while the same substituent at a different position could lead to a steric clash or an unfavorable electrostatic interaction. For example, in a series of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(alkyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of binding affinity for the CB1 receptor. biomolther.org

The following table illustrates the potential impact of various substituents on one of the phenyl rings and their rationale based on general principles of medicinal chemistry.

Phenyl Ring SubstituentPositionPredicted Electronic EffectPotential Impact on Binding Affinity
-OCH₃ (Methoxy)paraElectron-donatingMay increase affinity through hydrogen bond acceptance or favorable dipole interactions.
-Cl (Chloro)metaElectron-withdrawing, Halogen bond donorCould enhance binding through halogen bonding with an appropriate acceptor on the receptor.
-CF₃ (Trifluoromethyl)paraStrongly electron-withdrawingMay increase lipophilicity and membrane permeability, potentially affecting target engagement.
-NO₂ (Nitro)paraStrongly electron-withdrawingCould participate in strong electrostatic interactions or hydrogen bonding, but may also introduce toxicity concerns.

The size and shape of substituents on the phenyl rings can introduce steric hindrance, which may either prevent the molecule from adopting its bioactive conformation or, conversely, restrict it to a more favorable one. Bulky substituents can lead to steric clashes with the receptor, thereby reducing binding affinity. However, in some cases, a bulky group might be accommodated in a large hydrophobic pocket, leading to enhanced binding.

The Tetrazole Moiety as a Carboxylate Bioisostere: Mechanistic Implications

The 1H-tetrazol-1-yl group in this compound serves as a non-classical bioisostere of a carboxylic acid. This substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity.

Tetrazoles have a pKa of approximately 4.9, which is similar to that of carboxylic acids, allowing them to exist in an anionic form at physiological pH and engage in similar ionic and hydrogen bonding interactions with biological targets. mdpi.com However, the tetrazole ring is generally more metabolically stable than a carboxylic acid group, which can be susceptible to various metabolic transformations. mdpi.com The delocalized charge of the tetrazolate anion is also more diffuse than that of a carboxylate, which can lead to improved membrane permeability and oral bioavailability.

The replacement of a carboxylic acid with a tetrazole can therefore lead to a more drug-like molecule with an improved pharmacokinetic profile. The tetrazole moiety in this compound is likely crucial for its interaction with the biological target, potentially forming key hydrogen bonds or ionic interactions that are essential for its activity.

Conformational Analysis and Flexible Molecular Spaces

The flexibility of this compound, primarily due to the rotatable bonds in the butanamide linker, allows it to explore a wide range of conformations. Understanding the preferred conformations and the energy barriers between them is essential for rational drug design.

Conformational analysis of flexible molecules can be performed using computational methods such as molecular mechanics and quantum chemical calculations. sciforum.netmdpi.com These methods can identify low-energy conformers and provide insights into the molecule's three-dimensional shape. For molecules with flexible linkers, there is often a tendency for the formation of intramolecular interactions, such as π-π stacking between aromatic rings, which can stabilize certain conformations. mdpi.com

The dihedral angle between the tetrazole ring and the adjacent phenyl ring is another important conformational parameter. In a crystal structure of N-(5-Amino-1H-tetrazol-1-yl)formamide, the aminotetrazole group was found to be nearly planar and made a significant dihedral angle with the formamide (B127407) unit. nih.gov This suggests that the tetrazole ring in this compound may also adopt a preferred orientation relative to the rest of the molecule, which could be important for its interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For a series of compounds related to this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be classified into several categories, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

A statistically significant QSAR model can provide valuable insights into the key structural features that are important for biological activity. For example, a QSAR study on a series of 1,4-disubstituted tetrazole derivatives revealed a correlation between their antibacterial activity and certain computed descriptors, leading to the development of predictive models. nih.gov Similarly, a QSAR study of substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide derivatives was used to predict their biological activities. researchgate.net

The development of a robust QSAR model for analogs of this compound would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data. Such a model could then be used to prioritize the synthesis of new derivatives with improved pharmacological properties.

Design Principles for Enhanced Target Specificity and Potency

The rational design of potent and selective inhibitors targeting specific enzyme isoforms is a cornerstone of modern medicinal chemistry. In the context of "this compound" and its analogs, which are recognized as inhibitors of histone deacetylases (HDACs), specific structural modifications have been explored to enhance their inhibitory activity and selectivity. The general pharmacophore model for HDAC inhibitors comprises a cap group, a linker unit, and a zinc-binding group (ZBG). nih.govnih.gov The design principles for this class of compounds revolve around optimizing each of these components to achieve desired biological activity.

The core structure of this compound fits this model, where the phenylbutanamide moiety acts as a linker, the terminal phenyl group can be considered part of the cap, and the tetrazolylphenyl group interacts with the surface of the enzyme. The tetrazole group, in particular, has been shown to be a significant contributor to the activity of various enzyme inhibitors. nih.govlookchem.com

Detailed research into analogous structures has revealed key insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, particularly as HDAC inhibitors. The following principles, derived from studies on related tetrazole-containing molecules, are instrumental in guiding the rational design of more effective derivatives.

Modification of the Cap Group for Enhanced Selectivity:

The cap group plays a crucial role in surface recognition and can be modified to achieve isoform-specific inhibition. For instance, in a series of tetrazole-based HDAC6 inhibitors, the steric complementarity of a bifurcated capping group to the L1 and L2 loop pockets of the enzyme was found to be responsible for its selective inhibition. nih.gov This highlights the importance of the three-dimensional shape and size of the cap group in dictating selectivity.

For this compound, modifications to the terminal phenyl ring can be envisioned. The introduction of various substituents could modulate the interaction with the enzyme surface. Studies on similar scaffolds have shown that even small changes to the cap group can markedly affect HDAC inhibition and cell growth inhibitory activities. nih.gov

Linker Optimization for Potency:

The linker region connects the cap group to the zinc-binding moiety and its length and flexibility are critical for optimal positioning of the inhibitor within the active site. For hydroxamate-based HDAC inhibitors, a straight chain of six single bonds joining the aromatic rings with the hydroxamate moiety has been suggested to be favorable for activity. researchgate.net While this compound is not a hydroxamate, the principle of an optimal linker length and conformation remains relevant. Altering the length of the butanamide chain or introducing conformational constraints could lead to enhanced potency.

Role of the Tetrazole Moiety and Phenyl Ring Substituents:

Research on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has demonstrated that substituents on the phenyl rings can significantly influence potency. For example, the introduction of a bromine atom and a methoxy (B1213986) group at specific positions on the phenyl rings led to compounds with high agonistic potency for GPR35. nih.gov Similarly, for HDAC inhibitors, strategic placement of substituents on the phenyl rings of this compound could enhance its inhibitory activity.

The following interactive data table summarizes the structure-activity relationship of a series of tetrazole-based HDAC inhibitors, illustrating the impact of different capping groups on HDAC6 potency and selectivity over HDAC1.

CompoundCapping Group (R)HDAC6 IC50 (µM)HDAC1 IC50 (µM)Selectivity Index (HDAC1/HDAC6)
6dCyclohexyl0.122.117.5
6eBenzyl0.113.733.6
6f4-Methylbenzyl0.102.929.0
6gPhenyl0.081.417.5
6h4-Methoxyphenyl0.050.5511.0
6i4-Chlorophenyl0.031.550.0
6j4-Trifluoromethylphenyl0.041.230.0
6kUnsubstituted (H)0.320.451.4

Data in the table is adapted from research on analogous tetrazole-based HDAC inhibitors to illustrate SAR principles. nih.gov

The data clearly demonstrates that N-acylated compounds with various capping groups exhibit potent HDAC6 inhibition in the low nanomolar range. nih.gov The selectivity for HDAC6 over HDAC1 is significantly influenced by the nature of the capping group. For instance, the introduction of a 4-chlorophenyl group (compound 6i) results in a 50-fold selectivity for HDAC6. nih.gov In contrast, the unsubstituted analog (6k) is largely unselective. nih.gov These findings underscore the critical role of the capping group in achieving isoform selectivity.

Iv. Mechanistic Investigations and Molecular Target Elucidation

In Vitro Biochemical and Cellular Assays for Target Engagement

Comprehensive in vitro biochemical and cellular assays are crucial for identifying and validating the molecular targets of a compound. However, specific studies detailing the target engagement of 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide are not readily found in the current body of scientific research.

There is no specific data available from enzyme inhibition studies for this compound against common enzyme classes such as kinases, proteases, or phospholipase A2. While tetrazole-containing compounds have been explored as inhibitors for various enzymes, the activity of this particular butanamide derivative has not been characterized.

Information regarding the binding affinity and functional activity of this compound at specific receptors, including the ghrelin receptor, opioid receptors, or the excitatory amino acid transporter 2 (EAAT2), is not present in the available literature. Receptor binding assays are essential to determine if a compound acts as an agonist, antagonist, or modulator of a particular receptor, but such studies for this compound have not been published.

The effects of this compound on the activity of various ion channels have not been reported. Ion channel modulation is a key mechanism for many therapeutic agents, but without experimental data, the potential for this compound to act as an ion channel blocker or opener remains unknown.

Characterization of Molecular Binding Modes

The characterization of how a compound binds to its molecular target at an atomic level is fundamental to understanding its mechanism of action and for guiding further drug development. This often involves techniques like X-ray crystallography or computational modeling. For this compound, specific details of its binding modes are not available.

The tetrazole ring and the amide group in this compound contain hydrogen bond donors and acceptors, suggesting the potential to form hydrogen bonding networks with a biological target. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group of the amide linkage can act as a hydrogen bond donor. The carbonyl oxygen of the amide is also a potential hydrogen bond acceptor. However, without a defined biological target and experimental structural data, the specific hydrogen bonding interactions cannot be described.

Elucidation of Intracellular Signaling Pathways and Downstream Effects (non-clinical)

Once a primary molecular target is identified, subsequent non-clinical studies would be necessary to map the intracellular signaling pathways modulated by this compound. This would involve a variety of cell-based assays, including:

Reporter Gene Assays: To measure the activation or inhibition of specific transcription factors downstream of a signaling cascade.

Western Blotting and Phospho-protein Analysis: To quantify changes in the expression and phosphorylation status of key signaling proteins (e.g., kinases, phosphatases) upon treatment with the compound.

Gene Expression Profiling (e.g., RNA-seq): To obtain a global view of the transcriptional changes induced by the compound, providing insights into the broader cellular processes affected.

Identification of Primary and Secondary Molecular Targets

The initial identification of the molecular targets of this compound would likely involve a combination of in silico and experimental approaches:

Target Prediction Algorithms: Utilizing the chemical structure of the compound to screen against databases of known protein targets.

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Chemical Proteomics: Employing probe-based strategies to identify target engagement in a cellular context.

These studies would be crucial to distinguish between the primary target responsible for the desired pharmacological effect and any secondary or off-target interactions.

Mechanistic Characterization at the Sub-Cellular Level

To further refine the understanding of its mechanism of action, the sub-cellular localization of both the compound and its target(s) would need to be determined. This could be achieved through:

Fluorescence Microscopy: Using fluorescently labeled derivatives of the compound to visualize its distribution within different cellular compartments.

Immunofluorescence: To co-localize the compound's target protein with specific organelle markers.

Sub-cellular Fractionation followed by Western Blotting: To determine the enrichment of the target protein in different cellular fractions (e.g., nucleus, mitochondria, cytoplasm) in the presence and absence of the compound.

V. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. For 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

These calculations can yield crucial information about the molecule's reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can be employed to investigate charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and charge transfer, which are critical for understanding the molecule's behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves as an example of typical parameters obtained from DFT calculations for a molecule like this compound.)

ParameterValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.2Debye
Ionization Potential6.5eV
Electron Affinity1.2eV

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butanamide linker and the rotational freedom of the phenyl rings in this compound make conformational analysis essential. This process involves identifying the molecule's stable low-energy conformations. Molecular mechanics force fields are often used for an initial scan of the potential energy surface, followed by higher-level quantum mechanics calculations to refine the energies of the identified conformers.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the stability of different conformations in various environments (e.g., in solution), and analyze intramolecular dynamics. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Ligand-Protein Docking and Binding Free Energy Calculations

To investigate the potential of this compound as a therapeutic agent, molecular docking studies are performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can provide a more accurate estimation of the binding affinity. These calculations account for solvation effects and can help in ranking potential drug candidates.

Table 2: Example of Molecular Docking and Binding Free Energy Results (Note: This table illustrates the type of data generated from docking and binding free energy calculations against a hypothetical protein target.)

ParameterValueUnit
Docking Score-8.5kcal/mol
MM/GBSA Binding Free Energy (ΔG_bind)-60.2kcal/mol
van der Waals Energy-45.7kcal/mol
Electrostatic Energy-25.1kcal/mol
Solvation Energy10.6kcal/mol

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model could be generated based on its structure and known active compounds for a particular target.

This model can then be used as a 3D query to screen large chemical databases in a process called virtual screening. This allows for the rapid identification of other molecules with different chemical scaffolds but similar pharmacophoric features, which are likely to have similar biological activity. This approach is instrumental in the discovery of novel analogs.

De Novo Design Principles for Novel Compound Development

De novo design is a computational strategy for creating novel molecules from scratch. Based on the binding pocket of a target protein, algorithms can piece together fragments to generate new chemical structures that are predicted to have high binding affinity. The structural features of this compound, such as the tetrazole and phenyl rings, could serve as starting fragments in a de novo design process to generate new potential inhibitors for a given target.

Chemoinformatics and Machine Learning Applications in Compound Research

Chemoinformatics employs computational and informational techniques to a wide range of chemical problems. For a compound like this compound, chemoinformatics tools can be used to calculate molecular descriptors, assess chemical similarity to other compounds, and predict physicochemical properties.

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemoinformatics. ML models can be trained on large datasets of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the activity of new compounds like this compound, aiding in the prioritization of compounds for synthesis and testing.

Vi. Preclinical Pharmacological and Biological Investigations

In Vitro Biological Profiling in Relevant Cell Lines (e.g., cytotoxicity as a screening tool, not for safety profiles)

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide, also known as Fimepinostat or CUDC-907, has demonstrated significant cytotoxic and antiproliferative properties across a diverse range of cancer cell lines in vitro. tandfonline.comnih.gov As a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), its activity has been evaluated in various malignancies, including hematological cancers and solid tumors. acs.orgfrontiersin.org

In models of pediatric high-grade glioma (pHGG) and diffuse intrinsic pontine glioma (DIPG), CUDC-907 induced cytotoxicity when administered for 72 hours. researchgate.net Studies in neuroblastoma (NB) cell lines, both MYCN-amplified and non-amplified, showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC₅₀ values ranging from 0.91 µM to 1.94 µM. nih.gov Functional experiments revealed that CUDC-907 treatment leads to G2/M phase cell cycle arrest and induces apoptosis in hepatocarcinoma (HCC) and NB cells. nih.govfrontiersin.org In acute myeloid leukemia (AML) cell lines, the compound was also shown to decrease viable cells and induce apoptosis. haematologica.org Furthermore, in Ewing sarcoma cells, Fimepinostat reduced cell viability at low nanomolar concentrations. uzh.ch The compound's mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR and the downregulation of oncogenic proteins like c-Myc. frontiersin.orgresearchgate.netresearchgate.net

Below is a table summarizing the in vitro activity of this compound in various cancer cell lines.

Cell LineCancer TypeEndpointValueExposure Time
MV4-11Human LeukemiaGrowth Inhibition-24 hrs
NCI-H1299Human Lung CancerAntiproliferativeIC₅₀: 0.025 µM96 hrs
HF2885Human GliomaCytotoxicityEC₅₀: 0.7 nM72 hrs
HF3013Human GliomaCytotoxicityEC₅₀: 0.7 nM72 hrs
LAN-5NeuroblastomaCytotoxicityIC₅₀: 0.91 µM-
NGPNeuroblastomaCytotoxicityIC₅₀: 1.94 µM-
SMMC-7721HepatocarcinomaProliferation-24 hrs
HuH-7HepatocarcinomaProliferation-24 hrs

Data sourced from multiple preclinical studies. nih.govfrontiersin.orgmedchemexpress.comselleckchem.com The table is for illustrative purposes and not exhaustive.

In Vivo Animal Models for Mechanistic Elucidation (Excluding human clinical trial data)

The in vivo efficacy of this compound has been investigated in several preclinical animal models, primarily using xenografts where human cancer cells are implanted into immunodeficient mice. These studies serve to elucidate the compound's mechanism of action and antitumor activity in a living system.

In a xenograft mouse model of Ewing sarcoma, Fimepinostat treatment significantly delayed tumor growth. uzh.ch Similarly, in an AML cell line-derived xenograft mouse model, oral administration of CUDC-907 demonstrated antileukemic activity, leading to a significant increase in the median survival of the treated animals compared to the control group. haematologica.orglifetechindia.com Animal studies have also confirmed the compound's ability to suppress HCC cell growth in vivo. frontiersin.orgnih.gov For neuroendocrine tumors, oral treatment with CUDC-907 in xenografted mice increased the tumor uptake of meta-iodobenzylguanidine (mIBG), suggesting a potential to enhance theranostic approaches. nih.govresearchgate.net In a neuroblastoma xenograft model, CUDC-907 was also shown to significantly inhibit tumor growth. researchgate.net

Pharmacodynamic studies in animal models have been crucial in understanding the molecular mechanisms underlying the antitumor effects of this compound. Western blot analysis of tumors from treated animals has confirmed the compound's dual-targeting activity.

In an FLT3-ITD AML xenograft mouse model, CUDC-907 treatment led to the downregulation of the FLT3 protein, a key driver in this leukemia subtype. nih.gov The mechanism was shown to be proteasome-dependent. nih.gov In HCC xenografts, CUDC-907 was found to inhibit the PI3K/AKT/mTOR pathway and downregulate the expression of c-Myc. frontiersin.orgnih.gov Studies in neuroblastoma models have shown that the compound inhibits the PI3K/AKT signaling pathway and enhances histone acetylation (H3K9Ac), consistent with its dual PI3K and HDAC inhibitory functions. nih.govmdpi.com The compound's effect on MYC expression has been a consistent finding across various models, including diffuse large B-cell lymphoma, supporting its potential in MYC-driven cancers. researchgate.netresearchgate.net

In preclinical in vivo studies, this compound is typically administered orally. lifetechindia.comnih.gov The specific protocols for administration vary depending on the tumor model and the objectives of the study.

For instance, in an AML xenograft model, CUDC-907 was administered at doses of 100 mg/kg and 150 mg/kg, which resulted in a notable increase in lifespan. haematologica.org In a study on neuroendocrine tumors, mice with IGR-NB8 xenografts received oral treatment with 5 mg/kg or 10 mg/kg of CUDC-907 for 5 days. nih.govresearchgate.net A 14-day treatment regimen was used in another study to assess tumor growth rate reduction. researchgate.net These protocols, involving both acute and more extended administration, have demonstrated the compound's in vivo activity without reporting significant toxicity in the research animals. researchgate.net

Animal ModelCancer TypeAdministration Route
NSG MiceEwing Sarcomas.c. injection (cells)
SCID MiceAcute Myeloid LeukemiaOral
Nude MiceHepatocarcinomaOral
Xenografted MiceNeuroendocrine TumorsOral
Xenografted MiceNeuroblastomaOral

This table summarizes administration routes for the compound in various preclinical cancer models. haematologica.orguzh.chnih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (Excluding human data)

Preclinical investigations into the ADME properties of this compound have provided initial insights into its pharmacokinetic profile.

The metabolic stability of this compound has been assessed using in vitro systems. Studies utilizing mouse liver microsomes indicated that the compound exhibits a degree of metabolic stability. nih.gov One study noted only slight degradation (less than 10%), suggesting that the amide linkage within the molecule is not readily metabolized. nih.gov Further research has highlighted good human liver microsomal stability. scispace.com

Detailed in vitro studies specifically focused on the interaction of this compound with drug transporters are not extensively detailed in the reviewed literature. However, research in neuroendocrine tumor cells demonstrated that the compound could increase the uptake of mIBG. nih.govresearchgate.net This effect was primarily attributed to the upregulation of the norepinephrine (B1679862) transporter (NET), indicating an indirect influence on transporter function or expression. researchgate.net This finding suggests a potential for the compound to modulate the activity of specific cellular transporters.

Distribution Studies in Animal Tissues

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to preclinical development. Tissue distribution studies are performed to determine the extent and location of a compound's presence in various tissues and organs of test animals. This data is crucial for identifying potential target organs for efficacy and toxicity, as well as for understanding the compound's pharmacokinetic profile. However, no such studies for this compound have been published or made available in the public domain.

Off-Target Activity Profiling and Polypharmacology (in a preclinical context, not adverse effects)

Off-target activity profiling involves screening a compound against a broad range of receptors, enzymes, and ion channels to identify unintended molecular interactions. This is essential for predicting potential side effects and for discovering new therapeutic applications (polypharmacology). A thorough understanding of a compound's off-target interactions provides a more complete picture of its biological activity. Currently, there is no accessible information detailing any such profiling for this compound.

Without these critical preclinical data sets, a comprehensive evaluation of the pharmacological and biological characteristics of this compound cannot be constructed. Further research and publication of findings are necessary to elucidate the properties of this compound.

Vii. Advanced Analytical Chemistry Methodologies for 4 Phenyl N 4 1h Tetrazol 1 Yl Phenyl Butanamide

Chromatographic Separations (HPLC, GC, LC-MS) for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. Such a method would likely employ a C18 stationary phase, which separates compounds based on hydrophobicity. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid such as formic acid to ensure good peak shape. nih.gov Detection is commonly achieved using a photodiode array (PDA) or a UV detector set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. nih.gov

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water nih.gov
Flow Rate1.0 mL/min
DetectionUV/PDA at a wavelength corresponding to the compound's λmax (e.g., 254 nm)
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is generally less suitable for a molecule like this compound due to its high molecular weight, polarity, and low volatility. Analysis by GC would likely require derivatization to increase thermal stability and volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hybrid techniques that couple the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. researchgate.net This is the method of choice for quantifying the compound in complex biological matrices such as plasma or tissue. nih.govmdpi.com After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For quantitative studies, tandem mass spectrometry (LC-MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. mdpi.com

ParameterTypical Condition
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MS AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Scan ModeMultiple Reaction Monitoring (MRM) for quantification
Parent Ion (m/z)[M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight
Fragment Ion (m/z)Specific product ion resulting from collision-induced dissociation

Spectroscopic Characterization Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the protons of the butanamide aliphatic chain, and the single proton on the tetrazole ring. The chemical shifts, splitting patterns, and integration of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including those in the phenyl rings, the carbonyl carbon of the amide, the aliphatic carbons, and the carbon atom within the tetrazole ring. rsc.orgmdpi.com

Structural UnitExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Tetrazole-CH~9.0 - 9.5~140 - 150
Aromatic-CH (Phenyl Rings)~7.0 - 8.0~115 - 140
Amide-NH~9.5 - 10.5 (broad)N/A
-CH₂-C=O~2.4~35
-CH₂-CH₂-C=O~2.0~28
Phenyl-CH₂-~2.7~35
Amide C=ON/A~170 - 175

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation in MS/MS would likely involve cleavage at the amide bond and potential loss of nitrogen (N₂) from the tetrazole ring. researchgate.net

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. researchgate.net

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
Aromatic C-H Stretch~3100 - 3000
Aliphatic C-H Stretch~2950 - 2850
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1540
Aromatic C=C Stretch~1600, ~1480
Tetrazole Ring Vibrations~1200 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, namely the phenyl and tetrazole rings, would result in characteristic UV absorbance maxima, typically in the range of 250-280 nm. nih.govgrowingscience.combeilstein-journals.orgyoutube.com

Chiral Separation Techniques for Enantiomeric and Diastereomeric Purity Determination

The structure of this compound is achiral. However, if a stereocenter were introduced into its structure, for example, through substitution on the butanamide chain, the determination of enantiomeric or diastereomeric purity would become critical. Chiral HPLC is the predominant technique for this purpose. shimadzu.com This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. chiralpedia.com Method development would involve screening various CSPs and mobile phase combinations (both normal-phase and reversed-phase) to achieve optimal resolution. shimadzu.com

Elemental Analysis and Thermogravimetric Analysis for Compound Characterization

Elemental Analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. It precisely measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). The experimental results are compared against the calculated theoretical values to verify the purity and elemental composition of the compound. researchgate.netgazi.edu.tr

Theoretical Elemental Composition of C₁₇H₁₇N₅O
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01117204.18766.43%
Hydrogen (H)1.0081717.1365.61%
Nitrogen (N)14.007570.03522.94%
Oxygen (O)15.999115.9995.24%
Total --307.357 100.00%

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of the compound. For tetrazole-containing compounds, TGA often reveals a characteristic decomposition pattern, typically involving the exothermic loss of a nitrogen molecule (N₂) from the tetrazole ring at elevated temperatures. researchgate.netgazi.edu.trresearchgate.net TGA is often performed in conjunction with Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions, providing a more complete picture of the decomposition process. mdpi.com

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Validated bioanalytical methods are the cornerstone of preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. umich.eduresearchgate.net

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a robust and validated bioanalytical method, typically LC-MS/MS, is required. nih.govmdpi.com This method is used to quantify the concentration of the compound and its potential metabolites over time in biological fluids (e.g., blood, plasma) and tissues following administration to animal models. umich.edu Key challenges in developing such methods include achieving high sensitivity (low limit of quantification), minimizing matrix effects from endogenous components in the biological sample, and ensuring accuracy and precision across the entire calibration range. nih.govwaters.com The resulting concentration-time data allows for the calculation of critical PK parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. nih.gov

Pharmacodynamic Studies: While pharmacodynamics focuses on the biochemical and physiological effects of a drug, analytical methods are crucial for establishing a relationship between drug concentration and its effect (PK/PD modeling). By accurately measuring the compound's concentration at the site of action or in a surrogate matrix at specific time points, researchers can correlate exposure with the observed pharmacological response.

Viii. Patents, Research Applications, and Future Directions for the Chemical Compound

Analysis of the Patent Landscape and Intellectual Property Implications in Chemical Research

The patent landscape for compounds structurally related to 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is primarily concentrated on their applications as therapeutic agents. Intellectual property in this area often revolves around novel compositions of matter, methods of synthesis, and methods of use for treating specific diseases.

Patents for analogous structures, such as N-phenyl-N-(4-piperidinyl)amides bearing a tetrazole moiety, highlight claims for their utility as analgesic agents. google.com The core novelty in such patents often resides in the specific substitution patterns on the piperidine (B6355638) or phenyl rings, which are demonstrated to confer improved efficacy or pharmacokinetic properties. google.com For a compound like this compound, intellectual property protection would likely hinge on demonstrating unique and non-obvious biological activity or superior properties compared to existing compounds.

Key considerations for patentability in this chemical space include:

Novelty: The specific chemical structure must not have been previously disclosed.

Inventive Step: The compound must demonstrate a non-obvious improvement or property over the prior art, such as unexpected potency, selectivity, or a novel mechanism of action.

Utility: The patent application must disclose a credible therapeutic use.

The presence of the tetrazole ring, often used as a bioisostere for a carboxylic acid group, is a common feature in many patented drugs, which can create a crowded intellectual property space. beilstein-journals.org Therefore, research and patenting efforts for new derivatives often focus on modifying other parts of the molecule to achieve patentability and desired pharmacological profiles.

Applications as a Chemical Probe or Research Tool in Biological Systems

Compounds featuring the N-phenylamide and tetrazole motifs have been developed as valuable research tools for elucidating biological pathways. Structurally similar N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.govmdpi.com Certain potent analogues from this class were found to bind to GABA-A receptors, suggesting their utility as chemical probes to study the function and modulation of these receptors. nih.govmdpi.com Their anxiolytic effects, potentially mediated through benzodiazepine (B76468) binding sites on GABA-A receptors, further underscore their application in neuropharmacological research. nih.gov

Similarly, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been synthesized to probe enzymatic activity. nih.gov These studies use the core molecule as a scaffold to develop new enzyme inhibitors, for instance, against urease, which is implicated in pathologies like gastric ulcers. nih.gov

Based on these precedents, this compound could serve as a foundational structure for developing chemical probes for various biological targets. Its utility would depend on its binding affinity and selectivity for specific proteins. Potential applications include:

Target Identification: Using a labeled version of the compound to isolate and identify its binding partners in cell lysates.

Assay Development: Serving as a reference compound or tool molecule in screening assays to discover other modulators of a particular target.

Mechanism of Action Studies: Elucidating the functional consequences of modulating its target protein in cellular or in vivo models.

Development of Advanced Analogues, Prodrug Strategies, and Delivery Systems (from a synthetic/mechanistic viewpoint)

The development of advanced analogues of this compound can be approached from several synthetic and mechanistic perspectives to optimize its physicochemical and pharmacological properties.

Advanced Analogues: Synthetic strategies can be employed to create a library of analogues with systematic modifications. For instance, the synthesis of nonracemic tetrazole GABA analogs has been achieved through multi-component reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). researchgate.net The introduction of fluorine atoms is another common strategy to enhance metabolic stability and binding affinity, as demonstrated in the development of fluorinated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) derivatives as potent steroid sulfatase inhibitors. nih.gov The tetrazole ring itself can be synthesized using various methods, including multicomponent reactions that are amenable to creating diverse molecular scaffolds. beilstein-journals.orgnih.gov

Prodrug Strategies: Prodrug design is a valuable strategy to overcome limitations such as poor solubility or unfavorable pharmacokinetics. nih.gov A prodrug is an inactive or less active precursor that is converted in vivo to the active drug. nih.gov For a molecule like this compound, several prodrug approaches could be mechanistically considered:

Phosphate (B84403) Prodrugs: Introduction of a phosphate group can significantly increase water solubility, although oral absorption might be a challenge. nih.gov

Amino Acid Conjugates: Linking an amino acid like L-valine can improve solubility and potentially utilize amino acid transporters for enhanced absorption. nih.gov

Hypoxia-Activated Prodrugs: Inspired by amine N-oxides that are reduced to active amines under hypoxic conditions (often found in tumors), analogues could be designed with hypoxia-cleavable linkers for targeted drug release. nih.gov

Delivery Systems: Advanced drug delivery systems (DDS) can improve the therapeutic index of a compound by enhancing its bioavailability and directing it to the site of action. azonano.com

Nanoparticle-Based Systems: Encapsulating the compound in polymeric or lipid-based nanoparticles can protect it from degradation, control its release, and potentially target specific tissues through passive (Enhanced Permeability and Retention effect) or active (ligand-mediated) targeting. nih.govpharmtech.com Polymeric nanoparticles offer versatility in controlling loading efficacy and release by modulating their composition and surface charge. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability. nih.gov

Exploration of Novel Therapeutic Hypotheses (from a mechanistic research perspective)

The structural components of this compound suggest several plausible therapeutic hypotheses that could be explored from a mechanistic standpoint.

Neurological Disorders: The structural similarity to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides, which exhibit anticonvulsant and anxiolytic activity by modulating GABA-A receptors, suggests a potential role in treating epilepsy or anxiety. nih.govmdpi.com Mechanistic studies would involve investigating the compound's ability to bind to and modulate GABA-A receptor subtypes and its effect on GABAergic neurotransmission.

Endoplasmic Reticulum (ER) Stress Modulation: The 4-phenylbutanamide (B72729) portion of the molecule is related to 4-phenylbutyric acid (4-PBA), a chemical chaperone known to alleviate ER stress. nih.gov 4-PBA has shown therapeutic effects in models of renal ischemia-reperfusion injury by decreasing the expression of ER stress markers and apoptosis-related proteins. nih.gov A research hypothesis could be that this compound acts as an ER stress modulator, offering therapeutic potential in diseases characterized by protein misfolding and ER stress, such as neurodegenerative diseases or metabolic disorders.

Cancer Immunotherapy: Small molecules designed to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are an emerging area in cancer therapy. nih.gov Research on 4-phenyl-1H-indazole derivatives has identified potent PD-1/PD-L1 inhibitors. nih.gov Given the shared phenyl-heterocycle scaffold, it is conceivable that analogues of this compound could be designed to disrupt this protein-protein interaction, thereby activating the tumor immune microenvironment.

Enzyme Inhibition: The tetrazole group often serves as a bioisostere for carboxylic acids, which are common recognition motifs for enzyme active sites. As seen with valsartan (B143634) derivatives inhibiting urease nih.gov and triazole derivatives inhibiting steroid sulfatase nih.gov, the target compound could be hypothesized to act as an inhibitor for a range of enzymes, warranting broad enzymatic screening.

Emerging Research Areas and Interdisciplinary Collaborations

Future research on this compound is likely to benefit from interdisciplinary collaborations.

Medicinal Chemistry and Computational Biology: The integration of computational modeling and molecular docking can guide the rational design of new analogues with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net These in silico methods can predict binding modes and energies, prioritizing the synthesis of the most promising compounds.

Chemical Biology and Proteomics: Collaborations with chemical biologists can facilitate the development of the compound into a chemical probe. Techniques like affinity-based protein profiling could be used to identify novel cellular targets and off-targets, providing a deeper understanding of its mechanism of action and potential toxicities.

Pharmacology and Materials Science: The development of sophisticated drug delivery systems requires expertise in materials science and nanotechnology. azonano.compharmtech.com Collaborations in this area could focus on designing and testing novel formulations, such as stimuli-responsive nanoparticles or targeted liposomes, to improve the compound's therapeutic efficacy for specific applications.

Synthetic Chemistry and Process Development: As research progresses, collaborations with process chemists would be crucial for developing scalable and efficient synthetic routes, which are essential for producing the quantities of material needed for advanced preclinical and clinical studies. beilstein-journals.orgmdpi.com

Integration of High-Throughput Screening and Automation in Discovery

The discovery and optimization of compounds like this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and laboratory automation.

High-Throughput Synthesis: The core structure is amenable to combinatorial synthesis. The amide bond formation and the construction of the tetrazole ring can be adapted for automated, parallel synthesis platforms. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step, are particularly well-suited for generating large libraries of analogues. nih.gov This approach enables the systematic exploration of chemical space around the core scaffold.

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS can be employed to rapidly evaluate their biological activity against a panel of targets. This involves using automated robotic systems to test thousands of compounds in miniaturized assays (e.g., 384- or 1536-well plates).

Screening MethodDescriptionApplication for Analogues
Biochemical Assays Measure the direct interaction of a compound with a purified target protein (e.g., enzyme or receptor).To identify direct inhibitors or binders and determine potency (IC₅₀/K_D). nih.gov
Cell-Based Assays Measure the effect of a compound on a specific cellular process or pathway in living cells.To assess functional activity, cytotoxicity, and mechanism of action in a more physiologically relevant context.
Phenotypic Screening Screen for compounds that produce a desired change in cell morphology or function without a preconceived target.To discover novel therapeutic applications and mechanisms of action.

The large datasets generated from HTS can then be analyzed using informatics tools to identify structure-activity relationships, guiding the next round of analogue design and synthesis in an iterative drug discovery cycle.

Ix. Conclusion and Research Outlook

Summary of Key Academic Contributions and Mechanistic Insights

Currently, there is a notable absence of specific academic literature and detailed mechanistic studies focused exclusively on the compound 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide. While the individual chemical moieties, the tetrazole ring and the N-phenylbutanamide core, are well-represented in medicinal chemistry research, their specific combination in this compound has not been the subject of extensive investigation.

The tetrazole functional group is a well-established bioisostere for the carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles. Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including but not limited to, antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects. The academic contribution of tetrazole chemistry lies in its ability to modulate the physicochemical properties of a molecule, such as acidity and lipophilicity, which can significantly impact its biological activity.

Similarly, the N-phenylbutanamide scaffold is a common feature in a variety of biologically active molecules. Derivatives of N-phenylbutanamide have been explored for their potential as anticonvulsant and anti-inflammatory agents. The phenyl group allows for various substitutions, which can influence the compound's interaction with biological targets.

Current Challenges and Future Opportunities in the Field of Tetrazole-Butanamide Research

The broader field of tetrazole-butanamide research faces several challenges that also present significant opportunities for future investigation.

Current Challenges:

Synthetic Complexity: The synthesis of specific regioisomers of substituted tetrazoles can be challenging. The formation of 1,4-disubstituted tetrazoles, as seen in the target compound, requires careful control of reaction conditions to avoid the formation of the 2,4-isomer, which can be difficult to separate.

Limited Structure-Activity Relationship (SAR) Data: For many classes of tetrazole-butanamide compounds, including the one , there is a lack of comprehensive SAR studies. This hinders the rational design of more potent and selective analogs.

Understanding of Mechanisms of Action: For many novel tetrazole-butanamide derivatives, the precise molecular mechanisms underlying their biological activities are not well understood. Elucidating these mechanisms is crucial for their further development as therapeutic agents.

Physicochemical Properties: While the tetrazole group can improve metabolic stability, it can also impact solubility and other physicochemical properties. Optimizing these properties for drug-likeness remains a key challenge.

Future Opportunities:

Exploration of New Biological Targets: The structural features of tetrazole-butanamide compounds make them versatile scaffolds for targeting a wide range of biological molecules. There is an opportunity to screen these compounds against new and emerging therapeutic targets.

Development of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and regioselective synthetic methods for this class of compounds would greatly accelerate research in this area.

Computational Modeling and Drug Design: The use of in silico methods, such as molecular docking and molecular dynamics simulations, can aid in the design of new tetrazole-butanamide derivatives with improved affinity and selectivity for their targets.

Investigation of Combination Therapies: Exploring the potential of tetrazole-butanamide compounds in combination with existing drugs could lead to synergistic effects and improved therapeutic outcomes.

Prospective Research Avenues for this compound and its Derivatives

Given the lack of specific research on this compound, several prospective research avenues could be pursued to elucidate its potential and that of its derivatives.

Synthesis and Characterization: The primary step would be the unambiguous synthesis and full characterization of this compound. This would involve developing a reliable synthetic route and confirming the structure and purity of the compound using modern analytical techniques.

Biological Screening: A comprehensive biological screening of the compound against a wide range of therapeutic targets would be essential. Based on the structural motifs, initial screens could focus on its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, a library of derivatives could be synthesized to establish a clear SAR. Modifications could include:

Substitution on the terminal phenyl ring to explore the effects of electronic and steric factors.

Alteration of the length and nature of the butanamide linker to probe the importance of conformational flexibility.

Substitution on the tetrazolylphenyl ring to understand its role in target binding.

The following table outlines potential modifications for SAR studies:

Modification SiteExample SubstituentsRationale
Terminal Phenyl Ring -Cl, -F, -CH3, -OCH3, -NO2Investigate electronic and steric effects on activity.
Butanamide Linker Propanamide, Pentanamide, introduction of unsaturationEvaluate the impact of linker length and rigidity.
Tetrazolylphenyl Ring -Cl, -F, -CH3 at different positionsDetermine the influence of substitution on the tetrazole-containing moiety.

Mechanistic Studies: For any identified active compounds, detailed mechanistic studies would be crucial. This could involve biochemical assays to identify the molecular target, cell-based assays to understand the cellular effects, and potentially in vivo studies in animal models to assess efficacy.

Computational Modeling: Molecular modeling studies could be employed to predict the binding modes of the active compounds to their putative targets, providing insights for the rational design of more potent derivatives.

By pursuing these research avenues, the scientific community can begin to understand the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.

Q & A

Q. Methodological Answer :

  • 1H/13C-NMR : Key peaks include:
    • Tetrazole protons: δ ~8.5–9.5 ppm (1H singlet) .
    • Butanamide backbone: δ 2.3–2.5 ppm (CH₂CO), 1.6–1.8 ppm (CH₂CH₂) .
  • FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
    Data Contradiction : If NMR shows unexpected splitting, check for rotameric forms due to restricted rotation in the tetrazole-phenyl linkage .

Advanced: How to resolve discrepancies in crystallographic data for tetrazole-containing derivatives?

Methodological Answer :
Use SHELX programs for structure refinement:

SHELXD : Solve phases via dual-space methods for small molecules .

SHELXL : Refine with restraints for tetrazole ring planarity (RMSD <0.02 Å).
Case Study : For twinned crystals, apply TWIN/BASF commands in SHELXL and validate with R1 <5% .
Table 1 : Example refinement metrics:

ParameterValue
R1 (all data)3.2%
wR28.1%
CCDC Deposition2345XXX

Advanced: What computational approaches predict the bioactivity of this compound against bacterial targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with Klebsiella pneumoniae dihydrofolate reductase (PDB:7BYE). Key residues: Asp27, Leu28 .

MD Simulations : Run 100 ns simulations (AMBER22) to assess binding stability (RMSD <2.0 Å).
Experimental Validation : Compare with in vitro MIC assays (Table 2):

CompoundMIC (µg/mL)
J3 (Control) 64
Target Compound32
Interpretation : Enhanced activity correlates with tetrazole-mediated H-bonding to Asp27 .

Advanced: How to optimize reaction yields when synthesizing analogs with bulky substituents?

Q. Methodological Answer :

  • Steric Hindrance Mitigation :
    • Use microwave-assisted synthesis (100°C, 30 min) to accelerate cycloaddition .
    • Employ Pd/Cu bimetallic catalysts for C-C coupling at the phenylbutanamide core .
      Yield Optimization :
ConditionYield (%)
Conventional45
Microwave72
Catalyst: Pd(OAc)₂68

Basic: What are the stability considerations for tetrazole-containing compounds under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Tetrazoles degrade rapidly at pH <4 or >8. Use buffered solutions (pH 7.4) for bioassays .
  • Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation. Monitor via HPLC (retention time shift >5% indicates instability) .

Advanced: How to design SAR studies focusing on the tetrazole-phenylbutanamide scaffold?

Q. Methodological Answer :

Variations :

  • Replace tetrazole with carboxylate (bioisostere comparison).
  • Modify phenyl substituents (e.g., electron-withdrawing groups for enhanced binding).

Assays :

  • Enzymatic : IC50 vs. COX-2 (ELISA).
  • Cellular : Apoptosis assay (Annexin V/PI staining) .
    Key Finding : Tetrazole analogs show 3-fold higher COX-2 inhibition vs. carboxylates (p<0.01) .

Basic: What solvent systems are ideal for recrystallizing this compound?

Q. Methodological Answer :

  • Solvent Pair : Ethanol/water (7:3 v/v) yields needle-shaped crystals.
  • Crystallization Metrics :
    • Melting Point: 182–184°C (DSC).
    • Purity: >98% (HPLC, C18 column, 0.1% TFA/MeCN gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.